N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
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Overview
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a complex organic compound that features a thiazole ring system and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and indole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring system.
Indole Derivatives: Compounds containing the indole moiety.
Uniqueness
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is unique due to its specific combination of thiazole and indole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-23-13-5-3-2-4-10(13)6-14(23)17-21-12(9-26-17)16(25)22-18-20-11(8-27-18)7-15(19)24/h2-6,8-9H,7H2,1H3,(H2,19,24)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPNANOGHNTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=NC(=CS4)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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